2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-20-7-2-3-8-21(20)32-22-13-27-24(26)28-23(22)18-10-9-17(12-19(18)29)31-14-15-5-4-6-16(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRXROMOYHUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol , also known by its CAS number 898924-51-1, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
- Molecular Formula : C24H20ClN3O4
- Molecular Weight : 449.89 g/mol
- CAS Number : 898924-51-1
Structural Characteristics
The compound features a pyrimidine ring substituted with various functional groups, including an amino group, a methoxyphenoxy group, and a chlorobenzyl ether. These modifications are crucial for its biological interactions and activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
The compound's mechanism of action may involve binding to essential bacterial enzymes, disrupting their function and leading to cell death .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from similar structures have shown CC50 values as low as 9 nM against T-lymphoblastic cell lines without affecting other cancer cell types .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes associated with various diseases. For example, docking studies suggest that it may interact with DNA gyrase and MurD, which are critical for bacterial DNA replication and synthesis .
Binding Interactions
Molecular docking studies reveal that the compound forms multiple hydrogen bonds with amino acids at the active sites of target enzymes. This interaction is crucial for its inhibitory activity:
- Key Interactions :
- Hydrogen bonds with SER1084, ASP437, and GLY459.
- Pi-Pi stacking interactions contribute to stability within the enzyme's active site.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several pyrimidine derivatives, including our compound of interest. The results indicated that it possesses potent activity against clinical strains of bacteria resistant to conventional antibiotics.
Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it selectively induces apoptosis in T-cell leukemia cells while exhibiting minimal toxicity towards non-cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Diaryl pyrimidine derivatives, such as AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) and AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol), share the 2-aminopyrimidine-phenol scaffold but differ in substituents. AP-3-OMe-Ph has a meta-methoxyphenyl group, whereas the target compound features an ortho-methoxyphenoxy group. Molecular docking studies (using AutoDock Vina ) suggest that the ortho-substitution in the target compound may create steric hindrance, reducing binding affinity to the hACE2-S protein interface compared to AP-NP, which has a planar naphthyl group enabling stronger π-π stacking .
Comparison with Tubulin Polymerization Inhibitors
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) is a tubulin inhibitor with an indolyl substituent. The target compound’s 3-chlorobenzyloxy group introduces greater hydrophobicity (predicted logP ~5.2 ) compared to compound 97’s indolyl group (logP ~4.1). This higher lipophilicity may enhance cellular uptake but reduce solubility.
Antimicrobial Activity and Substituent Effects
Thiadiazole-pyrimidine hybrids, such as 6a (2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole), exhibit antifungal activity against Botrytis cinerea (inhibition rate: 82% at 50 μg/mL). The target compound’s 3-chlorobenzyloxy group mirrors substituents in 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12d) , which is a precursor to antimicrobial agents.
Positional Isomerism and Pharmacokinetics
The compound 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol (CAS: 896598-38-2 ) is a positional isomer of the target compound, with a para-chlorophenyl and para-methylbenzyloxy group. Key differences include:
- Lipophilicity : The target compound’s meta-chloro substituent increases logP (predicted 5.2) versus the isomer’s para-substituents (logP 5.0).
- Metabolic Stability : Para-substituted benzyl groups are typically more resistant to oxidative metabolism than meta-substituted ones, suggesting shorter half-life for the target compound .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol?
The compound is synthesized via multi-step organic reactions, typically involving:
- Pyrimidine core formation : Condensation reactions between aldehydes and guanidine derivatives under acidic/basic conditions to construct the pyrimidine ring .
- Functionalization : Suzuki-Miyaura coupling for introducing aryl groups (e.g., methoxyphenoxy) and nucleophilic substitution for attaching substituents like 3-chlorobenzyl ether .
- Optimization : Key parameters include temperature control (e.g., 80–100°C for coupling reactions), solvent selection (DMSO or THF for polar intermediates), and catalysts (e.g., Pd/C for reductions) .
- Purification : Chromatography (HPLC or column) and crystallization are critical for isolating high-purity intermediates and final products .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Discrepancies may arise from variations in:
- Structural analogs : Substituent differences (e.g., 2-methoxy vs. 4-methoxy phenoxy groups) can alter binding affinity to biological targets .
- Assay conditions : pH, solvent (DMSO concentration), and cell line specificity (e.g., HeLa vs. MCF-7) influence activity .
- Mechanistic hypotheses : Use orthogonal assays (e.g., enzymatic inhibition studies combined with cellular viability assays) to validate target engagement .
- Data normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and standardize IC50 calculations to enable cross-study comparisons .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., amino group resonance at δ 5.5–6.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 467.2) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
- HPLC : Quantifies purity (>95% required for biological testing) and identifies byproducts .
Advanced: What strategies can optimize the compound’s bioavailability while retaining its anticancer activity?
- Derivatization : Introduce prodrug moieties (e.g., ester groups) to enhance solubility .
- Formulation : Use liposomal encapsulation or PEGylation to improve plasma stability .
- SAR studies : Compare analogs (e.g., trifluoromethyl vs. methyl groups) to balance lipophilicity (logP) and permeability .
- Metabolic profiling : Assess cytochrome P450 interactions via liver microsome assays to predict clearance rates .
Basic: How is the compound’s mechanism of action preliminarily investigated?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based substrates .
- Cellular assays : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) .
- Receptor binding : Radioligand displacement studies (e.g., using ³H-labeled ATP) quantify target affinity .
Advanced: What computational methods are used to predict interactions between this compound and its putative targets?
- Molecular docking : Software like AutoDock Vina models binding poses with active sites (e.g., ATP-binding pockets) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with activity trends .
Basic: What are the key structural features influencing this compound’s reactivity?
- Pyrimidine ring : Susceptible to electrophilic substitution at the 4- and 5-positions .
- Phenolic -OH : Participates in hydrogen bonding and oxidation reactions (e.g., quinone formation with KMnO4) .
- Chlorobenzyl ether : Stabilizes aromatic π-π stacking interactions in biological targets .
Advanced: How can researchers address inconsistencies in synthetic yields reported across studies?
- Reagent quality : Trace moisture in DMSO or THF can deactivate catalysts (e.g., Pd(OAc)₂) .
- Scale effects : Optimize mixing efficiency and heat transfer for large-scale reactions .
- Intermediate characterization : Use in-situ FTIR to monitor reaction progress and identify side products .
Basic: What in vitro models are appropriate for initial toxicity screening?
- Cell lines : HepG2 (liver toxicity), HEK293 (renal), and cardiomyocytes (cardiotoxicity) .
- Metrics : IC50 values, mitochondrial membrane potential (JC-1 assay), and ROS generation .
Advanced: How can the compound’s metabolic stability be improved without compromising potency?
- Isotere replacement : Substitute labile groups (e.g., ester → amide) to resist hydrolysis .
- Deuterium incorporation : Replace hydrogen with deuterium at metabolic hot spots (e.g., benzylic positions) .
- Crystallography-guided design : Modify steric hindrance around susceptible sites to block enzyme access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
